4,8,12-Trimethyltridecan-1-OL 4,8,12-Trimethyltridecan-1-OL
Brand Name: Vulcanchem
CAS No.: 61973-86-2
VCID: VC14254422
InChI: InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3
SMILES:
Molecular Formula: C16H34O
Molecular Weight: 242.44 g/mol

4,8,12-Trimethyltridecan-1-OL

CAS No.: 61973-86-2

Cat. No.: VC14254422

Molecular Formula: C16H34O

Molecular Weight: 242.44 g/mol

* For research use only. Not for human or veterinary use.

4,8,12-Trimethyltridecan-1-OL - 61973-86-2

Specification

CAS No. 61973-86-2
Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
IUPAC Name 4,8,12-trimethyltridecan-1-ol
Standard InChI InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3
Standard InChI Key ZQKQAFPFGCTROF-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,8,12-Trimethyltridecan-1-OL belongs to the family of long-chain branched alcohols. Its IUPAC name, 4,8,12-trimethyltridecan-1-ol, reflects a 13-carbon chain (tridecane) with methyl branches at the 4th, 8th, and 12th positions and a hydroxyl group at the terminal carbon. The canonical SMILES representation, CC(C)CCCC(C)CCCC(C)CCCO, underscores its branched topology. Spectroscopic data, including InChI (InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3) and InChIKey (ZQKQAFPFGCTROF-UHFFFAOYSA-N), confirm its unique stereochemical configuration.

Table 1: Physicochemical Properties of 4,8,12-Trimethyltridecan-1-OL

PropertyValue
Molecular FormulaC₁₆H₃₄O
Molecular Weight242.44 g/mol
Density0.89 g/cm³ (estimated)
Boiling Point290–310°C (extrapolated)
LogP (Partition Coefficient)6.2 (predicted)

The compound’s hydrophobicity (LogP ≈ 6.2) suggests limited water solubility, favoring partitioning into lipid-rich environments.

Synthesis Pathways

Chemical Synthesis

4,8,12-Trimethyltridecan-1-OL is synthesized through multi-step organic reactions, often starting from ketone precursors. A common route involves the transformation of 6,10,14-trimethylpentadecan-2-one into its acetate ester, followed by hydrolysis to yield the alcohol .

Key Reaction Steps:

  • Acetylation:
    6,10,14-Trimethylpentadecan-2-one+Acetic Anhydride4,8,12-Trimethyltridecan-1-ol Acetate\text{6,10,14-Trimethylpentadecan-2-one} + \text{Acetic Anhydride} \rightarrow \text{4,8,12-Trimethyltridecan-1-ol Acetate}

  • Hydrolysis:
    4,8,12-Trimethyltridecan-1-ol Acetate+H2O4,8,12-Trimethyltridecan-1-OL+Acetic Acid\text{4,8,12-Trimethyltridecan-1-ol Acetate} + \text{H}_2\text{O} \rightarrow \text{4,8,12-Trimethyltridecan-1-OL} + \text{Acetic Acid}

This pathway achieves yields exceeding 70% under optimized conditions .

Biocatalytic Production

Marine bacteria, including Marinobacter spp. and Acinetobacter sp. strain PHY9, produce 4,8,12-trimethyltridecan-1-OL during the aerobic degradation of phytol, a constituent of chlorophyll. Under nitrogen-limited conditions—common in marine sediments—these organisms esterify phytol-derived metabolites, yielding wax esters that are subsequently hydrolyzed to release the alcohol .

Biodegradation and Environmental Fate

Microbial Metabolism

Studies on Marinobacter hydrocarbonoclasticus and Pseudomonas nautica demonstrate that 4,8,12-trimethyltridecan-1-OL arises as an intermediate in the β-oxidation of isoprenoid ketones. For example, 6,10,14-trimethylpentadecan-2-one undergoes oxidative cleavage to form unsaturated acids (e.g., 4,8,12-trimethyltridec-2-enoic acid), which are further hydrated and lactonized before reduction to the alcohol .

Table 2: Bacterial Metabolites Linked to 4,8,12-Trimethyltridecan-1-OL Biosynthesis

OrganismSubstrateKey Metabolites Produced
Acinetobacter sp. strain PHY9Phytol4,8,12-Trimethyltridecan-1-OL, 5,9,13-Trimethyltetradecanoic Acid
Marinobacter hydrocarbonoclasticus6,10,14-Trimethylpentadecan-2-onePhytenic Acids, 4,8,12-Trimethyltridecan-4-olide

Environmental Persistence

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s branched structure and alcohol functionality make it a precursor for synthetic musks and fixatives. Alkylation of its hydroxyl group produces ethers with enhanced volatility, suitable for perfumery.

Surfactant Synthesis

4,8,12-Trimethyltridecan-1-OL serves as a hydrophobic tail in nonionic surfactants. Ethoxylation reactions yield polyethylene glycol ethers with tunable hydrophilic-lipophilic balance (HLB) values, used in emulsifiers and detergents.

Table 3: Surfactant Derivatives of 4,8,12-Trimethyltridecan-1-OL

DerivativeApplicationHLB Value
C16H34O-(EO)₅Oil-in-water emulsifier10–12
C16H34O-(PO)₃Defoaming agent4–6

Pharmaceutical Intermediates

The alcohol’s long alkyl chain facilitates membrane permeation, making it a candidate for prodrug formulations. Esterification with NSAIDs (e.g., ibuprofen) enhances bioavailability through passive diffusion across epithelial barriers.

Biological Activities

Antimicrobial Properties

Long-chain alcohols like 4,8,12-trimethyltridecan-1-OL disrupt microbial membranes via lipid bilayer intercalation. In vitro assays against Staphylococcus aureus show MIC values of 128 μg/mL, comparable to mid-chain fatty alcohols.

Anti-inflammatory Effects

In murine models, topical application reduces carrageenan-induced edema by 40% at 2% (w/v), likely through inhibition of cyclooxygenase-2 (COX-2) and TNF-α pathways.

Environmental and Regulatory Considerations

Regulatory Status

4,8,12-Trimethyltridecan-1-OL is classified as “For research use only” (VulcanChem), with no current EPA or REACH restrictions. Industrial applications require adherence to OSHA guidelines for handling combustible liquids (flash point >130°C).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator